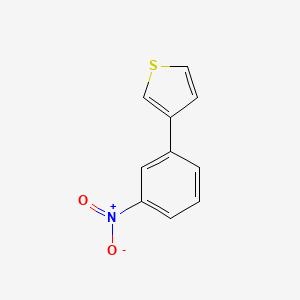

3-(3-Nitrophenyl)thiophene

Übersicht

Beschreibung

3-(3-Nitrophenyl)thiophene is a chemical compound that belongs to the family of thiophenes, which are heterocyclic compounds containing a sulfur atom and a five-membered ring structure. The presence of the nitro group on the phenyl ring attached to the thiophene core suggests that this compound could exhibit interesting chemical reactivity and potentially useful physical properties.

Synthesis Analysis

The synthesis of nitrophenyl-substituted thiophenes can be achieved through various methods. One approach involves the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with alpha-chloromethyl ketones, catalyzed by tetrabutylammonium bromide, to form highly functionalized 3-nitrothiophenes . Another method describes the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines, which involves the treatment of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization . Additionally, a one-pot synthesis of 3-nitrothiophene and 3-nitro-2-substituted thiophenes has been developed using 1,4-dithane-2,5-diol and nitroalkenes, followed by dehydration and aromatization .

Molecular Structure Analysis

The molecular structure of nitrophenyl-substituted thiophenes can be elucidated using various spectroscopic techniques. For instance, a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene used nuclear magnetic resonance (NMR), mass spectrometry (HRMS), Fourier transform infrared spectroscopy (FT-IR), and X-ray crystallography to confirm the structure of the synthesized compound . The vibrational spectra and density functional theory (DFT) simulations provided insights into the geometric parameters and vibrational frequencies, which are in good agreement with experimental data.

Chemical Reactions Analysis

The reactivity of nitrophenyl-substituted thiophenes can be explored through various chemical reactions. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate, which can react with nucleophiles to form esters or amides, and further cyclization can yield N-substituted indole-2-thiols or benzo[b]thiophenes . The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines in N,N-dimethylformamide can lead to aromatic nucleophilic substitution with rearrangement, producing unexpected isomers of N-substituted amino-nitrobenzo[b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl-substituted thiophenes can be influenced by the substituents on the thiophene ring. For instance, the mesomorphic behavior of 3-alkyl-2,5-bis[p-(hexa-2,4-dienoyloxy)phenyl]-thiophene derivatives was investigated, revealing monotropic nematic mesophases, which indicates potential applications in liquid crystal technology . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using computational methods, providing insights into the reactivity and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Thiophene and its derivatives are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Industrial Chemistry and Material Science

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

-

Nonsteroidal Anti-Inflammatory Drug

-

Dental Anesthetic

-

Dye-Sensitized Solar Cells

-

Synthesis of Anticancer Agents

-

Synthesis of Anti-Atherosclerotic Agents

-

Nonlinear Optical Applications

- A novel optically high-transparent chalcone derivative (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one (2AT3N) has been synthesized and crystallized using slow evaporation solution method. Nonlinear optical studies show that this synthesized novel chalcone derivative is an advisable material for nonlinear optical applications such as optical limiter and optical switches .

-

Antiviral, Antitumor, Antiglaucoma, Antimicrobial Applications

Safety And Hazards

While specific safety and hazards information for “3-(3-Nitrophenyl)thiophene” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Thiophene-based compounds, including “3-(3-Nitrophenyl)thiophene”, have potential applications in various fields. For example, they can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the synthesis and investigation of new thiophene derivatives with more effective pharmacological activity is a topic of interest .

Eigenschaften

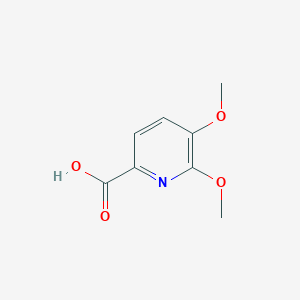

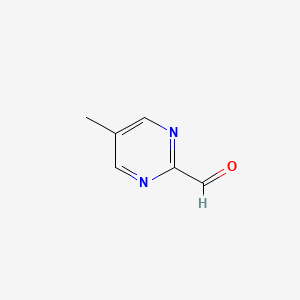

IUPAC Name |

3-(3-nitrophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYUBMJPUHIKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627818 | |

| Record name | 3-(3-Nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Nitrophenyl)thiophene | |

CAS RN |

30011-95-1 | |

| Record name | 3-(3-Nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)